4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid
Description
This compound features a benzoic acid core linked via a hydrazino group in the E-configuration to a substituted phenyl ring. The phenyl ring is functionalized with a methoxy group at position 3 and a 2-chloro-1,3-thiazol-5-ylmethoxy group at position 2. The thiazole ring introduces electron-withdrawing properties, while the benzoic acid enhances hydrophilicity.
Properties
IUPAC Name |
4-[(2E)-2-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-26-17-8-12(2-7-16(17)27-11-15-10-21-19(20)28-15)9-22-23-14-5-3-13(4-6-14)18(24)25/h2-10,23H,11H2,1H3,(H,24,25)/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHQNEQVDQLMFR-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.87 g/mol. The structure includes a thiazole moiety, methoxy groups, and a hydrazine linkage, which may contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown moderate to good activity against various bacterial strains, including Mycobacterium tuberculosis . The presence of the thiazole group is often linked to enhanced antibacterial efficacy.
2. Anticancer Potential
Research has demonstrated that various derivatives of benzenecarboxylic acids exhibit anticancer properties. The compound may share similar mechanisms, potentially involving apoptosis induction in cancer cells. A study on related compounds found that certain derivatives exhibited selective cytotoxicity against cancer cell lines .
3. Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes. For example, compounds with hydrazine linkages have been evaluated for their ability to inhibit cholinesterases, which are important targets in neurodegenerative diseases . The inhibition rates can vary significantly depending on the specific structural modifications made to the core compound.
Table 1: Summary of Biological Activities
| Activity Type | Related Findings | References |
|---|---|---|
| Antimicrobial | Moderate activity against M. tuberculosis | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibitory effects on cholinesterases |
Case Study: Antimicrobial Efficacy
A recent synthesis of thiazole-based compounds showed promising results against pathogenic strains. The study evaluated the synthesized compounds for their ability to inhibit bacterial growth and found that the presence of electron-withdrawing groups like chlorine significantly enhanced antimicrobial activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Interaction with Cellular Targets : The hydrazine moiety may facilitate binding to specific receptors or enzymes.
- Induction of Oxidative Stress : Compounds with similar structures have been observed to induce oxidative stress in microbial cells, leading to cell death.
- Modulation of Signaling Pathways : Some derivatives can affect signaling pathways involved in cell proliferation and apoptosis.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for research in pharmacology and medicinal chemistry:
-
Antimicrobial Activity:
- Studies indicate that derivatives containing thiazole rings often demonstrate antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential efficacy against various bacterial strains, similar to other thiazole derivatives which have shown broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential:
- Compounds with hydrazino groups have been explored for their anticancer properties. Research indicates that hydrazones can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its interaction with biological targets involved in cancer progression .
- Enzyme Inhibition:
Synthesis and Characterization
The synthesis of 4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid typically involves multi-step organic reactions, including:
- Formation of the thiazole derivative.
- Condensation reactions to form the hydrazone linkage.
- Purification techniques such as crystallization or chromatography to isolate the final product.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- Mass spectrometry for molecular weight determination.
- Infrared spectroscopy (IR) to confirm functional groups.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives showed that compounds similar to 4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid exhibited significant antibacterial activity against Mycobacterium smegmatis, with minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Anticancer Activity
Research on hydrazone compounds revealed that they can effectively induce apoptosis in cancer cell lines. The specific interactions of the hydrazino group within this compound suggest potential pathways for therapeutic intervention in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Comparative Analysis
- Structural Motifs: Thiazole vs. Triazole: The target compound’s 2-chloro-1,3-thiazole ring (electron-deficient) contrasts with triazole derivatives (e.g., ), which are more electron-rich. Hydrazino Linker: The E-hydrazino configuration in the target compound may confer rigidity compared to the hydrazide linkers in and , influencing conformational stability .
- Physicochemical Properties: The benzoic acid group in the target compound improves aqueous solubility compared to acetic acid derivatives (e.g., ) or non-ionizable substituents .
- Synthetic Routes: The target compound likely involves condensation of a hydrazine derivative with a substituted aldehyde, analogous to the synthesis of 5-arylidene-thiazolidinones in . However, the use of 2-chloro-thiazole precursors introduces unique reactivity challenges compared to triazole or benzyloxy-containing intermediates .
- Biological Implications: Triazole derivatives () show analgesic and antihypertensive activities, suggesting that the target compound’s thiazole-hydrazino framework might target similar pathways (e.g., cyclooxygenase or angiotensin receptors) . Thioxothiazolidinones () exhibit antimicrobial activity, implying that the chloro-thiazole group in the target compound could enhance antibacterial potency via increased electrophilicity .
Research Findings and Data
Activity Correlations
- Electron-Withdrawing Effects: The 2-chloro substituent on the thiazole ring may enhance stability against metabolic degradation compared to non-halogenated analogues (e.g., ’s benzyloxy derivatives) .
Limitations and Knowledge Gaps
- No explicit biological data for the target compound were found in the provided evidence, limiting direct activity comparisons.
- Melting points and solubility data for the target compound are unavailable, hindering physicochemical benchmarking against analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
